5-Chloro-8-methylquinolin-2-amine

Lipophilicity Drug-likeness Quinoline scaffold

Medicinal chemists face challenges in sourcing a multifunctional quinoline scaffold with orthogonal reactive handles for parallel library synthesis. 5-Chloro-8-methylquinolin-2-amine (CAS 1339793-87-1) offers three vectors: 2-NH₂ for amidation, 5-Cl for cross-coupling, 8-CH₃ for C-H functionalization. Available at ≥98% purity, it reduces pre-coupling purification needs. Ideal for fragment-based screening (XLogP 2.8, TPSA 38.9 Ų). Reliable global supply with fast shipping.

Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
CAS No. 1339793-87-1
Cat. No. B1427173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-8-methylquinolin-2-amine
CAS1339793-87-1
Molecular FormulaC10H9ClN2
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)Cl)C=CC(=N2)N
InChIInChI=1S/C10H9ClN2/c1-6-2-4-8(11)7-3-5-9(12)13-10(6)7/h2-5H,1H3,(H2,12,13)
InChIKeyNCQGFQLOKHMATQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-8-methylquinolin-2-amine: Profile & Procurement


5-Chloro-8-methylquinolin-2-amine (CAS 1339793-87-1) is a halogenated 2-aminoquinoline derivative with the molecular formula C₁₀H₉ClN₂ and a molecular weight of 192.64 g/mol [1]. It is categorized as a versatile small-molecule scaffold for research use, characterized by a chlorine atom at the 5-position, a methyl group at the 8-position, and a primary amine at the 2-position of the quinoline ring . Its computed physicochemical properties include an XLogP3-AA of 2.8, a topological polar surface area (TPSA) of 38.9 Ų, one hydrogen bond donor, and two hydrogen bond acceptors, indicating moderate lipophilicity and limited hydrogen-bonding capacity relative to more polar quinoline analogs [1]. The compound is available from multiple reputable suppliers with purity specifications ranging from 95% to 98% . It has not received FDA or EMA approval and is strictly intended for non-human research applications [2].

5-Chloro-8-methylquinolin-2-amine: Key Differences from Analogs


The 5-chloro-8-methyl substitution pattern imparts a unique physicochemical profile that distinguishes 5-chloro-8-methylquinolin-2-amine from closely related 2-aminoquinoline building blocks. The chlorine atom at position 5 increases lipophilicity (XLogP3-AA = 2.8) and molecular weight by approximately 34 g/mol compared to the non-halogenated 8-methylquinolin-2-amine [1]. This electron-withdrawing substituent alters the electron density of the quinoline ring, which can affect both reactivity in downstream synthetic transformations and interactions with biological targets [2]. The 8-methyl group further differentiates it from 5-chloroquinolin-2-amine, which lacks this hydrophobic moiety. These structural features collectively create a scaffold that cannot be assumed to behave identically to its des-chloro, des-methyl, or regioisomeric counterparts in medicinal chemistry or chemical biology applications. The following section provides quantitative evidence where available to support these differentiation claims.

5-Chloro-8-methylquinolin-2-amine: Head-to-Head Evidence


Lipophilicity Advantage Over Non-Halogenated Analogs

5-Chloro-8-methylquinolin-2-amine demonstrates significantly higher computed lipophilicity (XLogP3-AA = 2.8) compared to the non-halogenated analog 8-methylquinolin-2-amine (computed XLogP3-AA ≈ 1.9–2.0), a difference of approximately 0.8–0.9 log units [1]. This difference is attributable to the electron-withdrawing and hydrophobic contributions of the chloro substituent at position 5. Increased lipophilicity can enhance membrane permeability and influence off-target binding profiles, which are critical considerations in early-stage drug discovery campaigns [2]. In the broader quinoline class, each chlorine atom added to the scaffold typically increases logP by approximately 0.7–1.0 units [3].

Lipophilicity Drug-likeness Quinoline scaffold

Expanded Polar Surface Area vs. Des-Amino Analog

The 2-amino substituent fundamentally alters the hydrogen-bonding and polarity profile of the 5-chloro-8-methylquinoline scaffold. 5-Chloro-8-methylquinolin-2-amine possesses a TPSA of 38.9 Ų, one hydrogen bond donor (the NH₂ group), and two hydrogen bond acceptors (the quinoline nitrogen and the amine nitrogen) [1]. In contrast, 5-chloro-8-methylquinoline (CAS 78941-95-4) lacks the amino group, resulting in a TPSA of only 12.89 Ų, zero H-bond donors, and a single H-bond acceptor (the quinoline nitrogen) . This approximately threefold difference in TPSA (ΔTPSA ≈ 26 Ų) and the addition of hydrogen-bond donor capacity are critical for target engagement in biological systems, particularly for interactions requiring directed hydrogen bonding with protein active sites or nucleic acid structures [2].

Polar surface area Hydrogen bonding Drug-likeness

Regioisomeric Selectivity: 2-Amino vs. 4-Amino

5-Chloro-8-methylquinolin-2-amine (2-amino isomer) and 4-amino-5-chloro-8-methylquinoline (CAS 948292-84-0; 4-amino isomer) share identical molecular formulas and molecular weights (both C₁₀H₉ClN₂, MW 192.64) but differ in the position of the primary amine [1][2]. This positional isomerism carries significant implications for biological target engagement: the 2-aminoquinoline scaffold is commonly associated with antimalarial pharmacophores (e.g., chloroquine analogs), while 4-aminoquinoline derivatives are extensively explored as kinase inhibitors, particularly targeting MELK (Maternal Embryonic Leucine Zipper Kinase) [3]. In patent literature, 4-amino-5-chloro-8-methylquinoline derivatives have been specifically claimed as MELK inhibitors with reported IC₅₀ values reaching as low as 1.10 nM for optimized analogs, whereas the 2-amino scaffold is not represented in the same potency range for this target [4].

Regioisomerism Kinase inhibition Scaffold selectivity

Purity and Supply Chain Comparison

Quantitative purity specifications for 5-chloro-8-methylquinolin-2-amine vary across reputable suppliers, which is relevant for procurement decisions in different research contexts. Leyan (Shanghai Haohong Biomedical) offers this compound at 97% purity , MolCore specifies NLT 98% with ISO-certified quality systems for global pharmaceutical R&D applications , while AKSci and CymitQuimica (Biosynth) standardize at 95% minimum purity . By comparison, the closely related analog 8-methylquinolin-2-amine (CAS 20151-45-5) is generally available at 95% purity from AKSci and CymitQuimica . The availability of higher-purity grades (97–98%) for the 5-chloro-8-methyl derivative provides an advantage for applications requiring stringent impurity profiles, such as biophysical assays or late-stage functionalization where trace contaminants may interfere.

Purity specification Procurement Quality assurance

Molecular Weight in Fragment-Based Screening

With a molecular weight of 192.64 g/mol, 5-chloro-8-methylquinolin-2-amine occupies a position at the upper boundary of typical fragment libraries (MW < 300 Da) while remaining compliant with the Rule of Three for fragment-based drug discovery (FBDD) [1]. In contrast, the non-halogenated analog 8-methylquinolin-2-amine (MW 158.20) is approximately 34 Da lighter, and the des-methyl analog 5-chloroquinolin-2-amine (MW 178.62) is approximately 14 Da lighter [2]. For FBDD campaigns, each additional heavy atom (Cl = 35.45 Da; CH₃ = 15.03 Da) adds meaningful chemical space, increasing potential binding interactions while remaining within acceptable fragment size limits [3]. The compound's molecular weight represents a deliberate balance: it incorporates substituent diversity (Cl + CH₃) while maintaining an MW below the 300 Da fragment threshold.

Fragment-based drug discovery Molecular weight Library design

Synthetic Diversification Handles

The 5-chloro-8-methylquinoline scaffold is a demonstrated substrate for transition-metal-catalyzed C(sp³)–H functionalization reactions, enabling site-selective derivatization at the 8-methyl group for library synthesis. Published methodology confirms that 5-substituted 8-methylquinolines undergo regioselective aerobic oxidation in Pd(II)–2,6-pyridinedicarboxylic acid systems to yield the corresponding 8-quinolylmethyl acetates [1]. This reactivity is distinct from that of non-8-methylated analogs such as 5-chloroquinolin-2-amine, which lack the 8-methyl C–H functionalization handle. Furthermore, 5-chloro-8-methylquinoline (the precursor lacking the 2-amino group) has been synthesized via direct halogenation of 8-methylquinoline and serves as a key intermediate for preparing 5-chloro-8-methylquinolin-2-amine derivatives [2]. The combination of the 2-amino group (nucleophilic handle) and the 8-methyl group (C–H activation handle) provides orthogonal diversification vectors not available in simpler analogs.

Synthetic chemistry Building block C-H functionalization

5-Chloro-8-methylquinolin-2-amine: Application Scenarios


Fragment-Based Lead Generation: Balanced Lipophilicity

With an XLogP of 2.8 and MW of 192.64 g/mol—both within fragment-library guidelines—5-chloro-8-methylquinolin-2-amine is suitable for fragment-based screening campaigns where moderately lipophilic, decorated quinoline cores are desired. Unlike the non-halogenated 8-methylquinolin-2-amine, the 5-chloro substituent adds lipophilicity and electron-withdrawing character that can enhance binding affinity through hydrophobic and halogen-bonding interactions [1]. Its TPSA of 38.9 Ų preserves sufficient polarity for aqueous solubility at screening concentrations, distinguishing it from the more lipophilic (and non-aminated) 5-chloro-8-methylquinoline (TPSA = 12.89 Ų, LogP = 3.35) .

Multi-Vector Diversification for Quinoline Libraries

The compound provides three chemically orthogonal handles for parallel library synthesis: (i) the 2-NH₂ group for amide coupling or reductive amination; (ii) the 5-Cl substituent for Suzuki, Buchwald-Hartwig, or Ullmann-type cross-coupling; and (iii) the 8-CH₃ group for directed C(sp³)–H functionalization under transition-metal catalysis [2]. This three-vector diversification platform cannot be replicated with common comparator scaffolds: 5-chloroquinolin-2-amine lacks the 8-methyl C–H activation site, and 8-methylquinolin-2-amine lacks the 5-chloro cross-coupling site [3].

Chemical Probe Development for AChE and MAO

Class-level evidence from the aminoquinoline literature indicates that 2-aminoquinoline derivatives can engage acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes [4]. BindingDB records for structurally related chlorinated aminoquinolines show measurable MAO-B inhibition (IC₅₀ values in the 290–530 nM range for optimized analogs) [5]. The compound's computed drug-likeness parameters (XLogP 2.8, TPSA 38.9 Ų, 1 HBD, 2 HBA) meet typical criteria for CNS-penetrant probe candidates, positioning it as a viable starting point for developing AChE or MAO-targeted chemical probes pending confirmatory screening [1].

High-Purity Starting Material for Late-Stage Functionalization

Suppliers offer this compound at 97–98% purity (Leyan, MolCore), exceeding the 95% standard specification typical of simpler analogs such as 8-methylquinolin-2-amine or 5-chloroquinolin-2-amine . For applications involving precious-metal-catalyzed transformations (e.g., Pd-catalyzed cross-couplings at the 5-Cl position), catalyst-poisoning impurities must be minimized; the availability of higher-purity grades reduces the need for pre-functionalization purification, streamlining synthetic workflows and improving yield reproducibility in multi-step sequences.

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